molecular formula C11H18N2O B1582119 2-[2-(Dimethylamino)ethoxy]benzylamine CAS No. 91215-97-3

2-[2-(Dimethylamino)ethoxy]benzylamine

Cat. No. B1582119
CAS RN: 91215-97-3
M. Wt: 194.27 g/mol
InChI Key: NOZRJUDRDVKQDW-UHFFFAOYSA-N
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Description

“2-[2-(Dimethylamino)ethoxy]benzylamine” is a chemical compound with the molecular formula C11H18N2O . It is an aromatic amine .


Synthesis Analysis

The synthesis of “2-[2-(Dimethylamino)ethoxy]benzylamine” involves several steps. Sodium hydride is slowly added to 2-(dimethylamino)ethanol at 0°C. After the addition is complete, the temperature of the reactor is raised to 130140°C and mixed for 1 hour. Then, 4-fluorobenzylamine is slowly added, followed by mixing at 130140°C for 5 hours .


Molecular Structure Analysis

The molecular structure of “2-[2-(Dimethylamino)ethoxy]benzylamine” is represented by the InChI code: 1S/C11H18N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-[2-(Dimethylamino)ethoxy]benzylamine” is a liquid at room temperature. It has a molecular weight of 194.28 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Production

One significant application of 2-[2-(Dimethylamino)ethoxy]benzylamine involves its synthesis for industrial and research purposes. A method has been developed to synthesize 4-(2-dimethylamino)-ethoxy benzylamine with a total yield of 65.6%, featuring mild reaction conditions and suitability for industrial production. This process starts with N,N-dimethylethanolamine, followed by chloridation, etherification, oximation, and hydrogenation steps, indicating the compound's utility in synthetic chemistry and its potential cost-effective production for various applications (Liu Shuang-xi, 2012).

Pharmacological Research

In pharmacological studies, benzylamine derivatives, including structures similar to 2-[2-(Dimethylamino)ethoxy]benzylamine, have been explored for their potential therapeutic effects. For example, certain benzylamine derivatives have shown promising antiarrhythmic activity, suggesting a potential application of similar compounds in developing new treatments for cardiac arrhythmias (D. C. Remy, W. A. Van Saun, E. Engelhardt, 1975). Another study highlighted the affinity of N-benzylated-5-methoxytryptamine analogues for the 5-HT2 family receptors, with modifications in the benzyl group affecting their pharmacological properties, indicating the role of benzylamine derivatives in neuroscience and receptor studies (D. Nichols et al., 2014).

Materials Science

In materials science, 2-(Dimethylamino)ethyl methacrylate (DMA) derivatives, closely related to 2-[2-(Dimethylamino)ethoxy]benzylamine, have been used to synthesize novel cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, demonstrating their potential in creating smart materials for various applications (V. Bütün, S. Armes, N. Billingham, 2001).

Corrosion Inhibition

Research into benzothiazole derivatives, which share functional similarities with 2-[2-(Dimethylamino)ethoxy]benzylamine, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This application is crucial for protecting industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Zhiyong Hu et al., 2016).

Safety And Hazards

“2-[2-(Dimethylamino)ethoxy]benzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZRJUDRDVKQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284592
Record name 2-[2-(Dimethylamino)ethoxy]benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dimethylamino)ethoxy]benzylamine

CAS RN

91215-97-3
Record name 91215-97-3
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Record name 2-[2-(Dimethylamino)ethoxy]benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-[2-(dimethylamino)ethoxy]phenyl}methanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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